N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide
Description
Properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S2/c1-12(25)24-10-9-13-16(11-24)28-19(23-20(26)21(2,3)4)17(13)18-22-14-7-5-6-8-15(14)27-18/h5-8H,9-11H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNQDDAPSAVFDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity. They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity.
Mode of Action
tuberculosis. The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs.
Biochemical Pathways
The compound likely affects the biochemical pathways related to the growth and proliferation of M. tuberculosis
Result of Action
The result of the compound’s action is the inhibition of M. tuberculosis growth. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis.
Biological Activity
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide is a compound of interest due to its potential biological activities, particularly in the context of anti-tubercular properties and modulation of specific biological pathways. This article provides a detailed overview of the compound's biological activities based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H23N3O2S. The compound features a complex structure that includes a benzothiazole moiety and a tetrahydrothieno-pyridine framework, which are known to contribute to various biological activities.
Anti-Tubercular Activity
Recent studies have highlighted the anti-tubercular properties of benzothiazole derivatives. In vitro evaluations indicate that compounds similar to this compound exhibit significant activity against Mycobacterium tuberculosis (M. tuberculosis).
A comparative analysis of various synthesized benzothiazole derivatives revealed that certain modifications enhance their inhibitory potency against M. tuberculosis. For example:
| Compound | R | MIC (μg/mL) | Inhibition (%) |
|---|---|---|---|
| 9a | H | 250 | 98 |
| 12a | H | 100 | 99 |
These findings suggest that structural modifications can lead to improved biological efficacy against tuberculosis pathogens .
The mechanism by which these compounds exert their anti-tubercular effects involves interference with bacterial cell wall synthesis and metabolic pathways. Compounds like this compound may inhibit the production of mycolic acids in the bacterial cell wall or disrupt ATP synthesis pathways .
RORγt Modulation
In addition to anti-tubercular properties, this compound has been identified as a modulator of RORγt (Retinoic acid receptor-related orphan receptor gamma t), which plays a critical role in immune response regulation. Studies indicate that derivatives of tetrahydro-benzothiophene can influence RORγt activity and thus may have implications for autoimmune diseases .
Case Studies and Research Findings
Several case studies have documented the synthesis and evaluation of benzothiazole-based compounds. One study focused on the synthesis of various derivatives and their subsequent biological evaluations. The results demonstrated that modifications at specific positions on the benzothiazole ring significantly affected both solubility and biological activity .
Another research effort utilized X-ray crystallography to elucidate the structural characteristics of related compounds, providing insights into how molecular conformation impacts biological function .
Scientific Research Applications
Medicinal Chemistry
The compound has been synthesized and studied for its potential as a therapeutic agent. Its structural features, including the presence of amide and acetyl functional groups, enhance its reactivity and biological activity.
Synthesis and Structural Insights
The synthesis typically involves multiple steps that may include condensation reactions and cyclization processes. The compound's molecular structure allows for interactions with various biological targets, making it a candidate for drug development.
Research indicates that N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide exhibits several notable biological activities:
Antimicrobial Properties
The compound has shown promise in inhibiting bacterial growth. Studies have suggested that it may interfere with key enzymatic pathways involved in bacterial cell wall synthesis, contributing to its antimicrobial efficacy .
Anticancer Potential
Preliminary investigations indicate that this compound may possess anticancer properties. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that suggest its potential as an antitumor agent . The mechanism of action appears to involve the inhibition of critical enzymes associated with cancer cell proliferation.
Case Studies and Experimental Findings
Several studies have documented the synthesis and biological evaluation of related compounds that share structural similarities with this compound:
Comparison with Similar Compounds
APE1 Inhibitors: N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (Compound 3)
Structural Differences :
- Position 6 : Isopropyl vs. acetyl in the target compound.
- Position 2 : Acetamide vs. pivalamide.
Impact of Substituents :
- The acetamide at position 2, being less bulky than pivalamide, might facilitate faster metabolic clearance.
TNF-α Inhibitors: Bicyclic Thiophenes and Tetrahydrothieno[2,3-c]pyridines
Structural Similarities :
- Shared bicyclic thiophene core.
- Varied substituents at positions 2, 3, and 4.
Key Insights :
- The benzo[d]thiazole group in the target compound may confer selectivity for enzymatic targets (e.g., APE1) over cytokine modulation.
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthetic route for this compound, given its fused heterocyclic structure?
- Methodology : Focus on multi-step strategies that prioritize regioselectivity and functional group compatibility. For example:
Core assembly : Use cyclocondensation of thiophene derivatives with benzo[d]thiazole precursors under acid catalysis (e.g., polyphosphoric acid) to form the thieno[2,3-c]pyridine scaffold .
Acetylation and pivalamide introduction : Optimize acylation conditions (e.g., acetyl chloride in anhydrous DCM) to avoid side reactions at the benzo[d]thiazole nitrogen. Use tert-butyl pivalate for the pivalamide group to enhance steric protection .
- Validation : Monitor intermediates via TLC and LC-MS, and confirm final product purity (>95%) by HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural complexity?
- Methodology :
- NMR : Prioritize - and -NMR to resolve overlapping signals from the tetrahydrothieno-pyridine ring. Use 2D experiments (COSY, HSQC) to assign stereochemistry and confirm fusion points .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (expected m/z ± 1 ppm) and detect fragmentation patterns unique to the benzo[d]thiazole moiety .
Q. How can solubility and stability be optimized for in vitro assays?
- Approach :
- Solubility : Test co-solvents like DMSO:water (10–20% v/v) or β-cyclodextrin inclusion complexes. Adjust pH (6.5–7.4) to enhance aqueous solubility of the pivalamide group .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 14 days) to identify hydrolytic sensitivity. Use lyophilization for long-term storage .
Advanced Research Questions
Q. What computational strategies can predict reactivity conflicts during synthesis (e.g., acetyl vs. pivalamide group competition)?
- Methodology :
- Quantum chemical modeling : Use DFT (B3LYP/6-311+G(d,p)) to calculate Fukui indices for nucleophilic/electrophilic sites on the fused ring system .
- Reaction path sampling : Apply nudged elastic band (NEB) methods to identify transition states and competing pathways (e.g., undesired N-acylation of the benzo[d]thiazole) .
Q. How can reaction conditions be optimized to mitigate byproducts from the tetrahydrothieno-pyridine ring oxidation?
- Experimental design :
- DoE (Design of Experiments) : Use a Box-Behnken design to test temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (0.5–2 mol% Pd). Assess responses (yield, purity) via ANOVA .
- Additive screening : Introduce radical scavengers (e.g., BHT) or reducing agents (NaBH) to suppress ring oxidation .
Q. How should contradictory bioactivity data (e.g., IC variability across assays) be resolved?
- Analytical framework :
Assay standardization : Replicate studies under uniform conditions (e.g., ATP concentration in kinase assays) .
Metabolite profiling : Use LC-MS/MS to detect in situ degradation products that may interfere with activity measurements .
- Statistical rigor : Apply Grubbs’ test to identify outliers and calculate 95% confidence intervals for IC values .
Q. What mechanistic hypotheses explain its potential activity against kinase targets?
- Structure-activity rationale :
- Docking studies : Simulate binding to ATP pockets (e.g., EGFR or JAK2) using AutoDock Vina. Highlight interactions between the benzo[d]thiazole moiety and hydrophobic subpockets .
- Kinase profiling : Screen against a panel of 50+ kinases to identify selectivity clusters. Correlate with molecular dynamics simulations of hinge-region hydrogen bonding .
Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?
- Innovations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
